molecular formula C26H30N6O2 B11437036 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B11437036
M. Wt: 458.6 g/mol
InChI Key: OUZDNFNNBWIDAQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with cyanamide under acidic conditions.

    Substitution Reactions:

    Attachment of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate benzyl halides and aluminum chloride as a catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the piperazine ring, resulting in different biological activity.

    1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the 3-methylphenyl group, affecting its interaction with molecular targets.

Uniqueness

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H30N6O2/c1-19-8-7-9-20(16-19)17-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)18-30-12-14-31(15-13-30)21-10-5-4-6-11-21/h4-11,16H,12-15,17-18H2,1-3H3

InChI Key

OUZDNFNNBWIDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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